4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine
Description
4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is a chemical compound with the molecular formula C11H13N3O. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a cyclohexadiene ring.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3 |
InChI Key |
PFZLIKCCNILMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, incorporating steps such as purification and quality control to meet industry standards. The use of advanced technologies and equipment ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.
4-(2-Methylpropyl)-1,2,4-oxadiazole: Similar structure but with a different alkyl group.
2,5-Dimethyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with methyl groups.
Uniqueness
4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxadiazole ring with a cyclohexadiene ring and the presence of the propan-2-yl group make it a valuable compound for various applications .
Biological Activity
4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is formed through the cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. The cyclohexadiene structure is integrated through a condensation reaction involving appropriate aldehydes or ketones.
Biological Activities
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .
2. Antioxidant Properties
The antioxidant capacity of oxadiazole-containing compounds has been demonstrated through assays such as DPPH radical scavenging tests. These compounds can inhibit oxidative stress by neutralizing free radicals .
3. Anti-inflammatory Effects
Studies suggest that imines and their derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be mediated through the modulation of signaling pathways involved in inflammation .
The proposed mechanism of action for this compound involves interactions with specific biological targets. The oxadiazole ring may facilitate hydrogen bonding and π-stacking interactions with enzymes or receptors, leading to altered enzyme activity or receptor modulation .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Case Study 1: Antimicrobial Activity
A study conducted by Bashiri et al. (2020) reported that various substituted imines demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for compounds with oxadiazole functionalities .
Case Study 2: Antioxidant Activity
In a comparative analysis of different oxadiazole derivatives, it was found that those with alkyl substituents exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The mechanism was attributed to increased electron donation capabilities .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
